molecular formula C20H29N8O10PS B8198286 Inarigivir ammonium

Inarigivir ammonium

Cat. No.: B8198286
M. Wt: 604.5 g/mol
InChI Key: CAUBLFJDYDLFRY-NJCNYLKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SB-9000 (ammonium) involves the creation of a dinucleotide structure. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the compound is synthesized through a series of nucleotide coupling reactions, followed by purification steps to achieve the desired purity .

Industrial Production Methods

Industrial production of SB-9000 (ammonium) involves large-scale synthesis using automated nucleotide synthesizers. The process includes stringent quality control measures to ensure high purity and consistency. The compound is typically produced in solid form and stored under dry, sealed conditions at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions

SB-9000 (ammonium) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving SB-9000 (ammonium) include:

    Oxidizing agents: Such as hydrogen peroxide.

    Reducing agents: Such as sodium borohydride.

    Substitution reagents: Various nucleotide analogs.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in modified nucleotide structures, while substitution reactions can yield a variety of nucleotide analogs .

Scientific Research Applications

SB-9000 (ammonium) has a wide range of scientific research applications, including:

Mechanism of Action

SB-9000 (ammonium) exerts its effects by acting as an agonist of retinoic acid-inducible gene-I (RIG-I). This activation leads to the stimulation of intracellular innate immune responses, which play a crucial role in reducing HBV DNA levels. The compound’s mechanism involves binding to RIG-I and triggering downstream signaling pathways that enhance antiviral immunity .

Comparison with Similar Compounds

Properties

IUPAC Name

1-[(2R,3R,4R,5R)-4-[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione;azane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N7O10PS.H3N/c1-33-16-15(10(5-28)36-19(16)26-3-2-12(30)25-20(26)31)37-38(32,39)34-6-11-9(29)4-13(35-11)27-8-24-14-17(21)22-7-23-18(14)27;/h2-3,7-11,13,15-16,19,28-29H,4-6H2,1H3,(H,32,39)(H2,21,22,23)(H,25,30,31);1H3/t9-,10+,11+,13+,15+,16+,19+,38?;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAUBLFJDYDLFRY-NJCNYLKWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(OC1N2C=CC(=O)NC2=O)CO)OP(=S)(O)OCC3C(CC(O3)N4C=NC5=C(N=CN=C54)N)O.N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)OP(=S)(O)OC[C@@H]3[C@H](C[C@@H](O3)N4C=NC5=C(N=CN=C54)N)O.N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N8O10PS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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